2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid
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Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid is a compound that combines two distinct chemical entities: 2-[bis(2-hydroxyethyl)amino]ethanol and 2-(4-chlorophenoxy)acetic acid. The former is a colorless, transparent, viscous liquid with a slight ammonia odor, while the latter is a chlorinated phenoxyacetic acid derivative. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to form the final product. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained with high purity .
For 2-(4-chlorophenoxy)acetic acid, the synthesis involves the chlorination of phenoxyacetic acid. This process requires the use of chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled conditions to achieve the desired chlorinated product .
Industrial Production Methods: Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions using continuous reactors to ensure consistent product quality. The process includes the use of catalysts to enhance reaction rates and yield .
For 2-(4-chlorophenoxy)acetic acid, industrial production involves the use of batch reactors with precise control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
2-(4-chlorophenoxy)acetic acid primarily undergoes substitution reactions due to the presence of the chloro group. Common reagents include nucleophiles such as hydroxide ions and amines .
Major Products: The major products formed from the oxidation of 2-[bis(2-hydroxyethyl)amino]ethanol include aldehydes and carboxylic acids. Reduction reactions typically yield alcohols. Substitution reactions of 2-(4-chlorophenoxy)acetic acid result in the formation of various substituted phenoxyacetic acid derivatives .
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]ethanol is used in the polymerization of nitrile rubber, as a concrete accelerator, and as an oil emulsifier. It is also utilized in cyanide-free electroplating, surfactants, textile products, waxes, polishing agents, herbicides, petroleum demulsifiers, cosmetics, cement additives, and cutting oils .
2-(4-chlorophenoxy)acetic acid is widely used as a herbicide due to its ability to mimic plant hormones and disrupt plant growth. It is also used in scientific research to study plant physiology and biochemistry .
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its interaction with various molecular targets, including enzymes and receptors. It can disrupt cellular processes by altering enzyme activity and receptor binding .
2-(4-chlorophenoxy)acetic acid acts as a synthetic auxin, mimicking the action of natural plant hormones. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing plant death .
Comparison with Similar Compounds
Similar Compounds:
- Triethanolamine
- Diethanolamine
- Monoethanolamine
- 2,2’-iminodiethanol
- 2,2’-nitrilotriethanol
Uniqueness: 2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its combination of hydroxyl and amino groups, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to act as both a base and a nucleophile makes it valuable in synthetic chemistry .
2-(4-chlorophenoxy)acetic acid is unique due to its chlorinated phenoxy structure, which imparts herbicidal properties. Its ability to mimic natural plant hormones sets it apart from other phenoxyacetic acid derivatives .
Properties
CAS No. |
67026-08-8 |
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Molecular Formula |
C14H22ClNO6 |
Molecular Weight |
335.78 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H7ClO3.C6H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
InChI Key |
PXEGWCVQIQDART-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)Cl.C(CO)N(CCO)CCO |
Origin of Product |
United States |
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